molecular formula C9H8ClNO4 B2652254 2-Chloro-3-(4-nitrophenyl)propanoic acid CAS No. 20797-42-6

2-Chloro-3-(4-nitrophenyl)propanoic acid

Cat. No. B2652254
CAS RN: 20797-42-6
M. Wt: 229.62
InChI Key: WORDELZJERSFDP-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid and its derivatives has been reported in several studies . For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones (Ciminalum–thiazolidinone hybrid molecules) have been synthesized . The 1 H-NMR spectra of the synthesized compounds are characterized by the signals of the Cyminalum residue in the form of two singlets at 7.55–8.01 and 7.88–8.07 ppm for the CH=CCl-CH= group as well as two doublets of the p -nitrophenyl substituent at 8.00 and 8.30 ppm .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(4-nitrophenyl)propanoic acid can be represented by the SMILES string C1=CC(=CC=C1CC(C(=O)O)Cl)N+[O-] . This indicates that the compound contains a benzene ring (C1=CC=C1) attached to a propionic acid group (CC(C(=O)O)Cl) with a nitro group (N+[O-]) .


Physical And Chemical Properties Analysis

2-Chloro-3-(4-nitrophenyl)propanoic acid is a powder with a melting point of 112-115°C . The reactivity descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), dipole moment (µ), and the energy gap (ΔE gap), etc. were evaluated in a study .

Scientific Research Applications

Anticancer Activity

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones (Ciminalum–thiazolidinone hybrid molecules) have been synthesized . These molecules have shown significant anticancer activity towards the NCI60 cell lines panel, gastric cancer (AGS), human colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231) cell lines . The compound 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) showed the highest level of antimitotic activity .

Antiproliferative Potential

The compound Les-3331, a novel 4-thiazolidinone derivative, has been synthesized and its molecular mechanism of action in MCF-7 and MDA-MB-231 breast cancer cells has been investigated . Les-3331 possesses high cytotoxic and antiproliferative activity in these breast cancer cells .

Apoptosis Induction

The molecular mechanism of action of Les-3331 is associated with apoptosis induction . This process involves the programmed death of cells, which is a crucial mechanism in cancer treatment.

Mitochondrial Membrane Potential Decrease

Les-3331 has been found to decrease the mitochondrial membrane potential . This is significant as changes in the mitochondrial membrane potential are often associated with the initiation of apoptosis.

Caspase Activation

The compound Les-3331 has been found to increase the concentrations of caspase-9 and caspase-8 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Design of Potential Anticancer Agents

The synthesis of hybrid molecules containing a thiazolidinone and a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene structural fragments is an effective approach for the design of potential anticancer agents .

Safety and Hazards

The safety data sheet for 2-Chloro-3-(4-nitrophenyl)propanoic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-chloro-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORDELZJERSFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(4-nitrophenyl)propanoic acid

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